N4-Benzoyl-3'-deoxycytidine
Overview
Description
Synthesis Analysis The synthesis of N4-Benzoyl-3'-deoxycytidine involves the preparation of intermediates such as N4-benzoyl-5'-O-dimethoxytrityl-2',3'-dideoxy-3'-thiocytidine and its phosphorothioamidite. Innovative methodologies for the synthesis include a shortened procedure for specific intermediates and fully automated coupling processes for oligodeoxynucleotide synthesis, highlighting the advances in the field for large-scale applications (G. Sabbagh et al., 2004). An efficient process has also been developed for synthesizing 5′-O-dimethoxytrityl-N4-benzoyl-5-methyl-2′-deoxycytidine in high yield and quality, suitable for oligonucleotide therapeutics (B. Ross et al., 2006).
Molecular Structure Analysis The molecular structure of N4-Benzoyl-3'-deoxycytidine derivatives has been elucidated through various spectroscopic and analytical techniques. These studies have contributed to a deeper understanding of the chemical and physical properties of these compounds, enabling the synthesis of novel nucleoside analogues and their incorporation into oligomeric DNA for therapeutic and research applications.
Chemical Reactions and Properties N4-Benzoyl-3'-deoxycytidine undergoes various chemical reactions, including benzoylation, to produce N4-benzoylcytidine and N4-benzoyldeoxycytidine in high yields using O-Ethyl S-benzoyldithiocarbonate (H. Takaku et al., 1976). These reactions are pivotal for synthesizing nucleoside analogues with potential therapeutic applications.
Physical Properties Analysis The synthesis and characterization of triazole-modified deoxycytidine analogues provide insights into their electrochemical responses and electrogenerated chemiluminescence (ECL), contributing to our understanding of the physical properties of N4-Benzoyl-3'-deoxycytidine derivatives (Kalen N. Swanick et al., 2011).
Scientific Research Applications
Synthesis of Modified Nucleosides : N4-Benzoyl-3'-deoxycytidine has been used in the synthesis of various modified nucleosides. For instance, Takaku et al. (1976) developed a method for N4-benzoylation of cytidyl and deoxycytidyl acids, yielding high yields of N4-benzoylcytidine and N4-benzoyldeoxycytidine (Takaku, H., Shimada, Y., Morita, Y., & Hata, T., 1976).
Oligonucleotide Therapeutics : Ross et al. (2006) described an efficient process for synthesizing 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine, a key intermediate in oligonucleotide therapeutics (Ross, B., Han, M., & Ravikumar, V., 2006).
Automated Synthesis of Oligodeoxynucleotides : Sabbagh et al. (2004) synthesized N4-benzoyl-5'-O-dimethoxytrityl-2',3'-dideoxy-3'-thiocytidine for the first fully automated coupling procedure in the synthesis of synthetic oligodeoxynucleotides (Sabbagh, G., Fettes, K., Gosain, R., O'neil, I., & Cosstick, R., 2004).
X-Ray Crystallography : Wozniak et al. (1998) used N4-benzoyl-2‘-deoxycytidine for elucidating molecular structures via X-ray crystallography (Wozniak, L., Wieczorek, M., Pyzowski, J., Majzner, W., & Stec, W., 1998).
Electrogenerated Chemiluminescence Studies : Swanick et al. (2011) investigated the electrochemical responses and electrogenerated chemiluminescence of triazole-modified deoxycytidine analogues, which includes N4-benzoyl-3'-deoxycytidine (Swanick, K. N., Dodd, D., Price, J., Brazeau, A. L., Jones, N. D., Hudson, R., & Ding, Z., 2011).
B/Z-DNA Transition Studies : Solodinin et al. (2019) synthesized 5-Fluoro-2′-deoxycytidine for studying B/Z-DNA transitions, with N4-benzoyl-3'-deoxycytidine being part of this research (Solodinin, A., Gautrais, A., Ollivier, S., & Yan, H., 2019).
Synthesis of Antineoplastic Agents : Yoshimura et al. (1997) synthesized novel 2‘-modified 2‘-deoxy-4‘-thiocytidines, potential new antineoplastic agents, utilizing intermediates derived from N4-benzoyl-3'-deoxycytidine (Yoshimura, Y., Kitano, K., Yamada, K., Satoh, H., Watanabe, M., Miura, S., Sakata, S., Sasaki, T., & Matsuda, A., 1997).
Safety And Hazards
properties
IUPAC Name |
N-[1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-9-11-8-12(21)15(24-11)19-7-6-13(18-16(19)23)17-14(22)10-4-2-1-3-5-10/h1-7,11-12,15,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGKQHJTFHHVDD-YWPYICTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573489 | |
Record name | N-Benzoyl-3'-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Benzoyl-3'-deoxycytidine | |
CAS RN |
161110-00-5 | |
Record name | N-Benzoyl-3'-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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